Cas no 872059-27-3 (7-chloro-5-(methylthio)imidazo1,2-cpyrimidine)

7-chloro-5-(methylthio)imidazo1,2-cpyrimidine structure
872059-27-3 structure
Nombre del producto:7-chloro-5-(methylthio)imidazo1,2-cpyrimidine
Número CAS:872059-27-3
MF:C7H6ClN3S
Megavatios:199.660638332367
MDL:MFCD09033874
CID:1030967
PubChem ID:40815974

7-chloro-5-(methylthio)imidazo1,2-cpyrimidine Propiedades químicas y físicas

Nombre e identificación

    • 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
    • 7-Chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine
    • 7-chloro-5-methylsulfanylimidazo[1,2-c]pyrimidine
    • 7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine (ACI)
    • SCHEMBL3607789
    • CS-W004525
    • DTXSID50654638
    • MFCD09033874
    • AKOS005208213
    • 872059-27-3
    • DB-076878
    • 7-Chloro-5-methylsulfanyl-imidazo[1,2-c]pyrimidine
    • XJB05927
    • BS-42595
    • EN300-7810658
    • KIXSIGPHKDVKFA-UHFFFAOYSA-N
    • 7-chloro-5-(methylthio)imidazo1,2-cpyrimidine
    • MDL: MFCD09033874
    • Renchi: 1S/C7H6ClN3S/c1-12-7-10-5(8)4-6-9-2-3-11(6)7/h2-4H,1H3
    • Clave inchi: KIXSIGPHKDVKFA-UHFFFAOYSA-N
    • Sonrisas: ClC1=CC2N(C=CN=2)C(SC)=N1

Atributos calculados

  • Calidad precisa: 198.9970961g/mol
  • Masa isotópica única: 198.9970961g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 169
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.9
  • Superficie del Polo topológico: 55.5Ų

7-chloro-5-(methylthio)imidazo1,2-cpyrimidine PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-7810658-0.05g
7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine
872059-27-3 95%
0.05g
$414.0 2024-05-22
Enamine
EN300-7810658-2.5g
7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine
872059-27-3 95%
2.5g
$966.0 2024-05-22
Enamine
EN300-7810658-0.1g
7-chloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine
872059-27-3 95%
0.1g
$434.0 2024-05-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053520-5g
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
872059-27-3 98%
5g
¥3825.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053520-250mg
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
872059-27-3 98%
250mg
¥533.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053520-1g
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
872059-27-3 98%
1g
¥1190.00 2024-04-27
1PlusChem
1P00GZ1U-100mg
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
872059-27-3 98%
100mg
$34.00 2025-03-14
Ambeed
A102652-5g
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
872059-27-3 95%
5g
$448.0 2025-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053520-100mg
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
872059-27-3 98%
100mg
¥350.00 2024-04-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1053520-10g
7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine
872059-27-3 98%
10g
¥5590.00 2024-04-27

7-chloro-5-(methylthio)imidazo1,2-cpyrimidine Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Ammonium hydroxide Solvents: Isopropanol ;  overnight, 100 °C
2.1 Solvents: Ethanol ,  Water ;  2.5 h, reflux
Referencia
Structure-Based Drug Design of Novel, Potent, and Selective Azabenzimidazoles (ABI) as ATR Inhibitors
Barsanti, Paul A.; et al, ACS Medicinal Chemistry Letters, 2015, 6(1), 42-46

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Ethanol ,  Water ;  2.5 h, reflux
Referencia
Structure-Based Drug Design of Novel, Potent, and Selective Azabenzimidazoles (ABI) as ATR Inhibitors
Barsanti, Paul A.; et al, ACS Medicinal Chemistry Letters, 2015, 6(1), 42-46

Synthetic Routes 3

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane ,  Water ;  rt → reflux; 24 h, reflux; reflux → rt
1.2 Solvents: Tetrahydrofuran ;  5 min, 0 °C
Referencia
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors
Matsumaru, Takanori; et al, Bioorganic & Medicinal Chemistry Letters, 2017, 27(10), 2144-2147

7-chloro-5-(methylthio)imidazo1,2-cpyrimidine Raw materials

7-chloro-5-(methylthio)imidazo1,2-cpyrimidine Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:872059-27-3)7-chloro-5-(methylthio)imidazo1,2-cpyrimidine
A862727
Pureza:99%
Cantidad:5g
Precio ($):403.0